Acid Green 27
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Acid Green 27 often involves multi-step chemical processes that may include the use of catalytic systems or green chemistry approaches to improve efficiency and reduce environmental impact. For instance, the use of hydrotalcite-supported gold nanoparticle catalysts in the aqueous oxidation of biomass-derived compounds underlines the push towards more sustainable synthesis methods (N. Gupta, S. Nishimura, A. Takagaki, K. Ebitani, 2011). Similarly, the green synthesis approach is evident in the ultrasound-promoted one-pot synthesis of scaffolds in aqueous media, highlighting the industry's move towards less toxic and more environmentally friendly synthesis routes (S. H. Banitaba, J. Safari, S. Khalili, 2013).
Molecular Structure Analysis
The molecular structure of Acid Green 27, like other triarylmethane dyes, features a central carbon atom bonded to three aromatic rings. This structural motif is crucial for the dye's color properties and its ability to interact with various substrates. The exact arrangement of substituents around the aromatic rings can significantly affect the dye's absorption spectrum and, consequently, its color.
Chemical Reactions and Properties
Acid Green 27's chemical behavior is largely defined by its molecular structure. The aromatic rings can undergo various chemical reactions, including electrophilic substitution and coupling reactions, which are essential for its synthesis and potential modifications. The dye's solubility in water and its interaction with fibers are influenced by the nature of its substituents and the pH of the dyeing solution.
Physical Properties Analysis
The physical properties of Acid Green 27, such as its melting point, solubility in different solvents, and thermal stability, are critical for its application in industrial processes. These properties determine the conditions under which the dye can be applied, stored, and used in various dyeing processes.
Chemical Properties Analysis
Acid Green 27 exhibits a range of chemical properties, including its behavior in acidic and basic conditions, its reactivity towards reducing and oxidizing agents, and its lightfastness. These properties are vital for predicting the dye's performance in different environments and for ensuring its stability and longevity in applications.
One study specifically focused on the adsorption characteristics of Acid Green 27 using activated carbon, investigating parameters such as adsorbent dose, pH, initial concentration, contact time, and temperature. This research indicates the potential for effective treatment methods for the dye in waste management processes (Jong Jib Lee, 2017).
Scientific Research Applications
Green Chemistry in Education
Research has shown the integration of green chemistry into educational curricula, focusing on environmentally friendly substances and student-centered approaches. This includes the use of substances like Acid Green 27 in chemistry experiments to foster understanding of acid-base concepts and improve argumentation skills in students. Such integration can lead to higher levels of argumentation skills and a better grasp of chemical concepts (Karpudewan, Roth, & Sinniah, 2016).
Adsorption Characteristics
A study focused on the adsorption characteristics of Acid Green 27 dye using activated carbon. This research provided insights into the efficacy of using activated carbon for treating Acid Green 27 dye, exploring factors like adsorbent dose, pH, initial concentration, and temperature. The findings indicated that this process could be effective for treating Acid Green 27 dye, highlighting its applicability in environmental cleanup and wastewater treatment (Lee, 2017).
Green Synthesis and Nanotechnology
In the field of nanotechnology and green chemistry, Acid Green 27 has been utilized in various studies. One such study involved the green synthesis of hyaluronan fibers containing silver nanoparticles, where Acid Green 27 was a part of the experimental materials. This indicates the potential application of Acid Green 27 in developing new materials with unique properties for electronics and photonics applications (Abdel-Mohsen et al., 2012).
Environmental Impact and Removal Techniques
A study on the removal of Acid Green 3 from aqueous solutions, which is chemically similar to Acid Green 27, provides insights into methods for removing such dyes from industrial effluents. This research on advanced oxidation processes like UV/S2O8-2 emphasizes the importance of developing efficient removal techniques for these types of dyes to mitigate their environmental impact (Shokoohi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXAUJCFZBSNKZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889520 | |
Record name | Acid Green 27 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Green 27 | |
CAS RN |
6408-57-7 | |
Record name | C.I. 61580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-butyl-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acid Green 27 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 2,2'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-butylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.